
Confirming the Structure of 3',5'-
Diacetoxyacetophenone: A Spectroscopic

Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3',5'-Diacetoxyacetophenone

Cat. No.: B017105 Get Quote

For researchers engaged in organic synthesis and drug development, unambiguous structural

confirmation of novel compounds is paramount. This guide provides a comparative analysis for

confirming the structure of 3',5'-Diacetoxyacetophenone using fundamental spectroscopic

techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS).

To provide a clear benchmark, the spectroscopic data for 3',5'-Diacetoxyacetophenone is

compared against its precursor, 3',5'-Dihydroxyacetophenone, and the parent compound,

Acetophenone. This comparison highlights key spectral changes that confirm the successful

acetylation of the hydroxyl groups.

Spectroscopic Data Comparison
The structural differences between the three compounds are clearly reflected in their respective

spectra. The addition of two acetoxy groups in 3',5'-Diacetoxyacetophenone introduces

characteristic signals in both NMR and IR spectra while increasing the molecular mass.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)
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Compound
Chemical Shift (δ) ppm, Multiplicity,
Integration, Assignment

3',5'-Diacetoxyacetophenone
~7.4 (t, 1H, H-4'), ~7.2 (d, 2H, H-2', H-6'), 2.60

(s, 3H, COCH₃), 2.30 (s, 6H, OCOCH₃)

3',5'-Dihydroxyacetophenone
6.99 (d, J=2.5 Hz, 2H, H-2', H-6'), 6.56 (t, J=2.5

Hz, 1H, H-4'), 2.55 (s, 3H, COCH₃)[1]

Acetophenone

7.97 (t, J=4.5 Hz, 2H, Ar-H), 7.58 (t, J=7.0 Hz,

1H, Ar-H), 7.47 (t, J=7.5 Hz, 2H, Ar-H), 2.62 (s,

3H, COCH₃)

Note: Data for 3',5'-Diacetoxyacetophenone is predicted based on analogous structures.

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
Compound Chemical Shift (δ) ppm, Assignment

3',5'-Diacetoxyacetophenone

~197 (C=O, ketone), ~169 (C=O, ester), ~151

(C-3', C-5'), ~139 (C-1'), ~119 (C-4'), ~118 (C-2',

C-6'), ~27 (COCH₃), ~21 (OCOCH₃)

3',5'-Dihydroxyacetophenone
200.5 (C=O), 158.8 (C-3', C-5'), 139.7 (C-1'),

108.6 (C-2', C-6'), 108.1 (C-4'), 26.8 (COCH₃)

Acetophenone
198.1 (C=O), 137.1 (C-1), 133.0 (Ar-C), 128.5

(Ar-C), 128.2 (Ar-C), 26.5 (COCH₃)

Note: Data for 3',5'-Diacetoxyacetophenone is predicted based on analogous structures.

Table 3: IR Spectroscopy Data (cm⁻¹)
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Compound
Key Absorptions (cm⁻¹) and Functional
Group

3',5'-Diacetoxyacetophenone
~3050 (Ar C-H), ~1770 (C=O, ester), ~1690

(C=O, ketone), ~1200 (C-O, ester)

3',5'-Dihydroxyacetophenone
3600-3200 (broad, O-H), ~3050 (Ar C-H), ~1680

(C=O, ketone)

Acetophenone
~3060 (Ar C-H), ~2960 (Aliphatic C-H), ~1685

(C=O, ketone)

Note: Data for 3',5'-Diacetoxyacetophenone is predicted based on analogous structures.

Table 4: Mass Spectrometry Data (EI)
Compound Molecular Formula

Molecular Weight (
g/mol )

Key Fragments
(m/z)

3',5'-

Diacetoxyacetopheno

ne

C₁₂H₁₂O₅ 236.22

236 (M⁺), 194 ([M-

CH₂CO]⁺), 152 ([M-

2(CH₂CO)]⁺), 137, 43

3',5'-

Dihydroxyacetopheno

ne

C₈H₈O₃ 152.15
152 (M⁺), 137 ([M-

CH₃]⁺), 109, 69

Acetophenone C₈H₈O 120.15

120 (M⁺), 105 ([M-

CH₃]⁺, base peak), 77

([C₆H₅]⁺), 51[2][3]

Note: Data for 3',5'-Diacetoxyacetophenone is predicted based on fragmentation patterns.

Experimental Workflows and Logical Analysis
The process of confirming a chemical structure via spectroscopy follows a logical progression.

Initially, techniques providing functional group information (IR) and molecular mass (MS) are

employed. Subsequently, NMR spectroscopy is used to elucidate the precise carbon-hydrogen

framework.
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Spectroscopic Analysis Workflow

Synthesized Product
(3',5'-Diacetoxyacetophenone)

Mass Spectrometry (EI-MS) Infrared Spectroscopy (ATR-IR) NMR Spectroscopy
(¹H, ¹³C)

Molecular Weight Confirmation
(m/z = 236)

Functional Group Analysis
(Ester C=O, Ketone C=O)

(Absence of O-H)

Structural Elucidation
(C-H Framework)

Structure Confirmed

Click to download full resolution via product page

Caption: Workflow for the spectroscopic confirmation of 3',5'-Diacetoxyacetophenone.

Experimental Protocols
Standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on

a 500 MHz spectrometer at room temperature.

¹H NMR Parameters: Utilize a 30-degree pulse width, an acquisition time of 3 seconds, and

a relaxation delay of 1 second. Typically, 16 scans are co-added.
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¹³C NMR Parameters: Employ a proton-decoupled pulse sequence with a 30-degree pulse

width, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Approximately

1024 scans are accumulated.

Processing: Process the free induction decay (FID) with an exponential line broadening of

0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra.

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy

Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

Record a background spectrum of the empty crystal against air.

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the built-in clamp to ensure good contact between the sample and the

crystal.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 32 scans

are co-added at a resolution of 4 cm⁻¹.

Data Processing: The resulting spectrum is automatically ratioed against the background

spectrum and presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC). The

sample is vaporized in the ion source.

Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically

70 eV). This causes the ejection of an electron from the molecule, forming a radical cation

(molecular ion, M⁺).

Fragmentation: The high energy of the molecular ion often leads to its fragmentation into

smaller, characteristic charged fragments.
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Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge

ratio (m/z) using a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion, generating a mass spectrum that

plots relative intensity versus m/z.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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